molecular formula C9H7ClF2O B11722141 3-Chloro-1-(3,4-difluorophenyl)-1-propanone

3-Chloro-1-(3,4-difluorophenyl)-1-propanone

Cat. No.: B11722141
M. Wt: 204.60 g/mol
InChI Key: FTSSDMQGEYYVPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-1-(3,4-difluorophenyl)-1-propanone is an organic compound with the molecular formula C9H7ClF2O. It is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This compound is known for its reactivity and versatility in organic synthesis, making it valuable in both research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(3,4-difluorophenyl)-1-propanone typically involves the reaction of 3,4-difluorobenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of automated systems for reagent addition and product isolation enhances efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(3,4-difluorophenyl)-1-propanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-1-(3,4-difluorophenyl)-1-propanone is widely used in scientific research due to its versatility:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor in the synthesis of drugs targeting various diseases, including cardiovascular and inflammatory conditions.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(3,4-difluorophenyl)-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved often include covalent bonding with active site residues or non-covalent interactions with binding pockets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1-(3,4-difluorophenyl)-2-propanone
  • 3-Chloro-1-(3,4-difluorophenyl)-1-butanone
  • 3-Chloro-1-(3,4-difluorophenyl)-1-pentanone

Uniqueness

3-Chloro-1-(3,4-difluorophenyl)-1-propanone is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both chloro and difluorophenyl groups enhances its utility in synthesizing diverse chemical entities .

Properties

Molecular Formula

C9H7ClF2O

Molecular Weight

204.60 g/mol

IUPAC Name

3-chloro-1-(3,4-difluorophenyl)propan-1-one

InChI

InChI=1S/C9H7ClF2O/c10-4-3-9(13)6-1-2-7(11)8(12)5-6/h1-2,5H,3-4H2

InChI Key

FTSSDMQGEYYVPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCCl)F)F

Origin of Product

United States

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